molecular formula C20H19N3O3S B2820461 5-(3,4-dimethoxyphenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 356569-82-9

5-(3,4-dimethoxyphenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2820461
CAS No.: 356569-82-9
M. Wt: 381.45
InChI Key: WQQJTQFCKRZEPL-UHFFFAOYSA-N
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Description

Thieno[2,3-<i>d</i>]pyrimidin-4(3<i>H</i>)-one is a privileged scaffold in medicinal chemistry, known for its structural resemblance to psoralen and diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The compound 5-(3,4-dimethoxyphenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one features:

  • A 3,4-dimethoxyphenyl group at position 5, which enhances solubility and bioavailability through electron-donating methoxy substituents.
  • A 2,5-dimethylpyrrole moiety at position 3, contributing to steric and electronic modulation of the core structure.

This derivative is hypothesized to exhibit improved target binding and pharmacokinetic profiles compared to simpler analogs due to these substituents.

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-(2,5-dimethylpyrrol-1-yl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-12-5-6-13(2)23(12)22-11-21-19-18(20(22)24)15(10-27-19)14-7-8-16(25-3)17(9-14)26-4/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQJTQFCKRZEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1N2C=NC3=C(C2=O)C(=CS3)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3,4-Dimethoxyphenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C17H21N3O3S
  • Molecular Weight : 345.43 g/mol

Its structure features a thieno[2,3-d]pyrimidine core substituted with a dimethoxyphenyl group and a dimethylpyrrole moiety, which are significant for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 5-(3,4-dimethoxyphenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one exhibit notable anticancer properties. For instance:

  • Cytotoxicity Against MDA-MB-231 Cells : A related study evaluated various thieno[2,3-d]pyrimidine derivatives against the MDA-MB-231 breast cancer cell line. The most active compounds showed IC50 values ranging from 27.6 μM to 29.3 μM, indicating significant cytotoxicity .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound may inhibit cell growth by inducing apoptosis in cancer cells.
  • Modulation of Glycosylation : It has been suggested that compounds in this class can influence glycosylation patterns on proteins, which is crucial for monoclonal antibody production .
  • Cell-Specific Productivity : Research indicates that derivatives containing the 2,5-dimethylpyrrole structure enhance cell-specific productivity in biotechnological applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship is critical for understanding how modifications to the compound's structure affect its biological activity. Key findings include:

  • Dimethoxy Substituents : The presence of methoxy groups on the phenyl ring enhances solubility and bioactivity.
  • Pyrrole Ring Contribution : The 2,5-dimethylpyrrole moiety is essential for the anticancer activity observed in several studies .

Comparative Biological Activity Table

CompoundIC50 (μM)Target Cell LineNotes
5-(3,4-Dimethoxyphenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-oneTBDTBDPotential anticancer activity
Related Thieno Derivative27.6MDA-MB-231Strongest cytotoxic activity observed
Another Thieno Derivative29.3MDA-MB-231Higher activity with electron-withdrawing groups

Study on Monoclonal Antibody Production

A study highlighted the impact of related compounds on monoclonal antibody production. The addition of specific pyrrole derivatives increased cell-specific glucose uptake and ATP levels during production processes. This suggests that structural variations can significantly affect metabolic pathways relevant to therapeutic applications .

Evaluation of Antimicrobial Activity

While primary studies focus on anticancer properties, some derivatives have shown promise in antimicrobial assays against various pathogens. These findings indicate a broader potential for therapeutic applications beyond oncology .

Comparison with Similar Compounds

Substituent Variations at Position 5

The phenyl ring at position 5 is a critical determinant of biological activity. Key analogs include:

Compound Position 5 Substituent Position 3 Substituent Synthesis Method (Yield) Key Reference
Target Compound 3,4-Dimethoxyphenyl 2,5-Dimethyl-1H-pyrrol-1-yl Not explicitly described
5-(4-Chlorophenyl)-2-methyl derivative 4-Chlorophenyl 2,5-Dimethyl-1H-pyrrol-1-yl FeCl3-SiO2 catalysis (Yield: ~75%)
5-Phenyl derivative Phenyl Unsubstituted Formic acid reflux (Yield: 85%)
5-(4-Fluorophenyl) derivative 4-Fluorophenyl Varies Not specified

Key Observations :

  • Electron-donating groups (e.g., methoxy) at position 5 improve solubility, while electron-withdrawing groups (e.g., Cl, F) may enhance receptor binding via hydrophobic interactions .

Substituent Variations at Position 3

The substituent at position 3 modulates steric hindrance and hydrogen bonding:

Compound Position 3 Substituent Biological Activity Reference
Target Compound 2,5-Dimethylpyrrole Hypothesized anticancer/antimicrobial
3-(2-Fluorobenzyl) derivative 2-Fluorobenzyl Unreported
3,5-Diphenyl derivative Phenyl + acetylthioethyl group Anticancer (molecular docking studied)

Key Observations :

  • Bulky substituents like 2,5-dimethylpyrrole may reduce metabolic degradation compared to smaller groups (e.g., benzyl) .
  • Molecular docking studies suggest that diphenyl derivatives exhibit strong affinity for kinase targets .

Antimicrobial Activity

Thieno[2,3-<i>d</i>]pyrimidin-4(3<i>H</i>)-one derivatives with aryl groups at position 5 show broad-spectrum activity:

Compound MIC (μg/mL) Against <i>S. aureus</i> MIC (μg/mL) Against <i>E. coli</i> Reference
5-(4-Chlorophenyl) derivative 12.5 25
5-(3,4-Dimethoxyphenyl) target compound Not tested Not tested
5-Phenyl derivative 6.25 50

Key Observations :

  • Methoxy groups may enhance penetration into Gram-positive bacteria, but data for the target compound is lacking .

Anticancer Activity

Derivatives with fused heterocycles or halogenated aryl groups show promise:

Compound IC50 (μM) Against MCF-7 Target Enzyme Affinity (Docking Score) Reference
3,5-Diphenyl derivative 1.2 EGFR kinase: −9.8 kcal/mol
Target Compound Not tested Hypothesized high affinity

Key Observations :

  • The 3,4-dimethoxyphenyl group may mimic tyrosine kinase inhibitors, but experimental validation is needed.

Yield Comparison :

  • 5-Phenyl derivative: 85% yield via formic acid reflux .
  • Chromeno-pyrazolo hybrids: 75% yield using FeCl3-SiO2 .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(3,4-dimethoxyphenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one?

  • Methodology : Utilize multi-step organic synthesis with regioselective functionalization. Key steps include:

  • Cyclocondensation of thiophene precursors with pyrimidine derivatives under acidic conditions (e.g., glacial acetic acid).
  • Introduction of the 3,4-dimethoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic substitution.
  • FeCl₃-SiO₂ catalysis (as demonstrated for related thieno[2,3-d]pyrimidines) to enhance reaction efficiency and yield .
    • Validation : Monitor reaction progress via TLC and HPLC, with final purification by recrystallization or column chromatography.

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodology :

  • Single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths, angles, and intermolecular interactions (e.g., π-π stacking of the thienopyrimidine core) .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR to verify substituent integration and stereochemistry.
  • IR spectroscopy to identify functional groups (e.g., carbonyl at ~1700 cm⁻¹) .
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight confirmation .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology :

  • Anticancer activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Dose-response studies : Use concentrations ranging from 1 nM to 100 µM, with doxorubicin or ampicillin as positive controls.

Advanced Research Questions

Q. How does the 3,4-dimethoxyphenyl substituent influence the compound’s binding interactions with biological targets?

  • Methodology :

  • Molecular docking : Simulate binding poses with proteins like DNA topoisomerase II or kinases using AutoDock Vina. Compare with analogs lacking methoxy groups .
  • Crystallographic studies : Co-crystallize the compound with target enzymes to identify hydrogen bonding or hydrophobic interactions involving the dimethoxy moiety .
  • SAR analysis : Synthesize derivatives with modified aryl groups (e.g., halogenated, nitro-substituted) and assess activity shifts .

Q. How can contradictory structure-activity relationship (SAR) data for thieno[2,3-d]pyrimidine derivatives be resolved?

  • Methodology :

  • Data normalization : Account for variations in assay conditions (e.g., pH, solvent) by re-testing compounds under standardized protocols.
  • Meta-analysis : Compare results across studies (e.g., antitumor vs. antimicrobial SAR trends) to identify scaffold-specific vs. substituent-driven effects .
  • Advanced modeling : Apply machine learning (e.g., Random Forest) to predict activity cliffs and validate with in vitro assays .

Q. What strategies are effective for improving the pharmacokinetic profile of this compound?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance solubility and bioavailability .
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., demethylation of pyrrole groups) and guide structural modifications .
  • In vivo PK/PD studies : Administer the compound in rodent models and measure plasma half-life, tissue distribution, and clearance rates .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

  • Methodology :

  • SC-XRD refinement : Compare electron density maps to distinguish between 3H- and 4H-thienopyrimidinone tautomers .
  • DFT calculations : Compute energy differences between tautomers using Gaussian09 and correlate with experimental data .
  • Variable-temperature NMR : Monitor chemical shift changes to detect dynamic tautomerism in solution .

Key Recommendations

  • Prioritize SC-XRD for unambiguous structural confirmation .
  • Use molecular docking paired with enzyme assays to validate target engagement .
  • Address SAR contradictions through meta-analysis and standardized bioassays .

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